molecular formula C11H12ClN B2737336 3-Methylnaphthalen-2-amine--hydrogen chloride (1/1) CAS No. 5096-18-4

3-Methylnaphthalen-2-amine--hydrogen chloride (1/1)

Cat. No.: B2737336
CAS No.: 5096-18-4
M. Wt: 193.67
InChI Key: VBKWOFQKNFMGPR-UHFFFAOYSA-N
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Description

3-Methylnaphthalen-2-amine–hydrogen chloride (1/1): is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is used in various fields, including organic synthesis, pharmaceutical development, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnaphthalen-2-amine–hydrogen chloride typically involves the reaction of 3-methylnaphthalene with an amine source under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amine group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methylnaphthalen-2-amine–hydrogen chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the naphthalene ring .

Scientific Research Applications

3-Methylnaphthalen-2-amine–hydrogen chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound finds applications in material science, including the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of 3-Methylnaphthalen-2-amine–hydrogen chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Methylnaphthalen-1-amine: Similar structure but with the amine group at a different position.

    1-Methylnaphthalen-2-amine: Another isomer with the methyl group at a different position.

    Naphthalen-2-amine: Lacks the methyl group, providing a basis for comparison in terms of reactivity and biological activity.

Uniqueness: 3-Methylnaphthalen-2-amine–hydrogen chloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-methylnaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11(8)12;/h2-7H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKWOFQKNFMGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965219
Record name 3-Methylnaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-18-4
Record name 3-Methylnaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylnaphthalen-2-amine hydrochloride
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